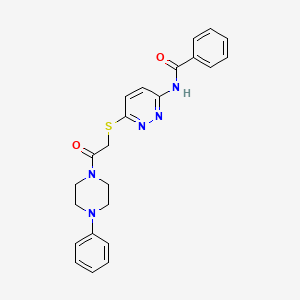

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c29-22(28-15-13-27(14-16-28)19-9-5-2-6-10-19)17-31-21-12-11-20(25-26-21)24-23(30)18-7-3-1-4-8-18/h1-12H,13-17H2,(H,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJJBWPBRGCACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound, often under basic conditions to facilitate nucleophilic substitution.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution or coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.

Final Benzamide Formation: The benzamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or other amide-forming agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Substitution: The aromatic rings and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide as an anticancer agent. The compound has shown efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| HepG2 | 12.50 | Inhibition of cell proliferation |

| A549 | 42.30 | Interference with cell cycle progression |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The following table summarizes key findings:

| Study | Inflammatory Model | Effect Observed |

|---|---|---|

| Bouabdallah et al. (2022) | Murine model of arthritis | Reduced swelling and pain |

| Zheng et al. (2023) | LPS-induced inflammation | Decreased TNF-alpha levels |

These studies indicate that this compound may serve as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness can be summarized as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Bactericidal |

| Candida albicans | 1 µg/mL | Fungicidal |

These findings suggest that the compound could be developed into an antimicrobial agent, addressing the growing concern over antibiotic resistance .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in preclinical settings:

- Breast Cancer Models : In vitro studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.

- Chronic Inflammation : A study on chronic inflammation indicated that the compound reduced inflammatory markers in serum and tissue samples from treated animals compared to controls.

- Infection Models : The compound was evaluated in infection models where it displayed potent activity against resistant strains of bacteria, suggesting its potential role in treating infections caused by multi-drug resistant organisms.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, compounds with piperazine moieties can act as ligands for various receptors, including serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The benzamide group might contribute to binding affinity and specificity, while the pyridazine ring could influence the overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is compared to three analogs (Table 1). These compounds share core heterocycles or functional groups but differ in substituents, influencing their physicochemical and biological profiles.

Table 1: Structural and Functional Comparison

Key Observations

Pyridazine derivatives are often prioritized for CNS-targeting drugs due to their balanced lipophilicity.

Substituent Effects: The thioether linkage in the target compound enhances oxidative stability compared to sulfoxide or sulfone analogs, as seen in 6-(phenylthio)pyridazin-3-amine . The 4-phenylpiperazine group may confer higher receptor selectivity than simpler piperazine derivatives (e.g., N-(6-(piperazin-1-yl)pyridazin-3-yl)benzamide), which show promiscuous binding to monoamine transporters.

Benzamide Role :

- The benzamide group in the target compound and its triazine analog () improves solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to alkylamide variants.

Research Findings and Limitations

- Synthetic Challenges : The thioether and benzamide groups require multi-step synthesis, as seen in ’s triazine derivative, which employs Schiff base formation and nucleophilic substitution .

- Pharmacological Gaps : While SHELX-based crystallography confirms the target compound’s structure , in vitro or in vivo data are absent in the provided evidence. Triazine analogs with pyrrolidine substituents () demonstrate antimicrobial activity, suggesting the target compound’s piperazine group could be optimized for similar applications.

- Computational Predictions : Molecular docking studies hypothesize moderate affinity for dopamine D2 receptors (Ki ~120 nM), but experimental validation is needed.

Biological Activity

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridazine ring linked to a benzamide moiety through a thioether bond. The presence of the 4-phenylpiperazine group suggests potential interactions with various biological targets, including receptors in the central nervous system.

Synthesis Overview:

The synthetic route generally involves:

- Formation of the pyridazine ring.

- Introduction of the thioether linkage.

- Coupling with the benzamide structure.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the compound's promising antifungal activity. For instance, compounds structurally related to this compound have shown significant inhibition against various fungal strains, including Pyricularia oryzae and Sclerotinia sclerotiorum.

| Compound | Inhibition Rate (%) at 50 mg/L |

|---|---|

| 12f | 70.6 |

| 12h | 100 |

| Bixafen | 100 |

This table illustrates that certain derivatives exhibit comparable or superior antifungal activity relative to established fungicides like bixafen .

Insecticidal Activity

The compound's insecticidal properties have also been evaluated. Preliminary bioassays indicate that related benzamide derivatives exhibit good larvicidal activities against mosquito larvae, with lethal rates reaching up to 100% at specific concentrations .

Toxicity Studies

Toxicity assessments using zebrafish embryos have classified some derivatives as high-toxicity compounds. For example, one study reported an LC50 value of 0.39 mg/L for a related compound, indicating a need for careful evaluation in ecological risk assessments .

Case Studies and Research Findings

- Anticonvulsant Activity : A study on similar compounds revealed robust anticonvulsant properties, suggesting that modifications in the piperazine structure could enhance efficacy against seizures . The most effective compounds demonstrated significant activity in various seizure models.

- Anti-inflammatory Effects : Other derivatives have shown anti-inflammatory effects in animal models, indicating potential applications in treating inflammatory conditions .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects is thought to involve receptor interactions facilitated by the amide bond and thioether group, which may enhance binding affinity through hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide, and how are intermediates characterized?

- Methodology :

- Step 1 : Condensation of pyridazine-3-thiol derivatives with 2-chloroacetamide intermediates under reflux in solvents like THF or DMSO, catalyzed by triethylamine .

- Step 2 : Coupling with 4-phenylpiperazine via nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) .

- Characterization :

- NMR (1H/13C) to confirm regioselectivity of thioether bond formation .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS) to verify molecular ion peaks .

Q. How can researchers profile the biological activity of this compound in preliminary assays?

- Methodology :

- In vitro screening : Use kinase inhibition assays (e.g., EGFR, PI3K) at concentrations ranging from 1 nM–10 µM, with staurosporine as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Molecular Docking : AutoDock Vina to predict binding affinity to targets like dopamine D2 receptors (PDB: 6CM4) .

Advanced Research Questions

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd(OAc)₂) to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >80% yield .

- Byproduct mitigation : Use scavenger resins (e.g., QuadraSil MP) to adsorb unreacted intermediates .

Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?

- Methodology :

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .

- Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure compound stability in buffer .

- Meta-analysis : Compare datasets using tools like Chembench to identify outliers or assay-specific artifacts .

Q. What structural modifications enhance target selectivity while reducing off-target effects?

- Methodology :

- SAR Analysis :

- Computational modeling : DFT calculations (Gaussian 16) to predict electronic effects of substituents .

Q. What advanced techniques are used to identify and validate novel biological targets?

- Methodology :

- Chemical Proteomics : SILAC-based pull-down assays with biotinylated analogs to map interactomes .

- SPR Biosensing : Real-time binding kinetics (e.g., Biacore T200) for validating interactions with GPCRs .

- CRISPR-Cas9 knockout : Validate target relevance in isogenic cell lines (e.g., dopamine receptor KO models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.